molecular formula C11H20N2O2 B8192155 (1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8192155
M. Wt: 212.29 g/mol
InChI Key: NIZTZRCJEKIRON-RKDXNWHRSA-N
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Description

This compound is a bicyclo[2.2.1]heptane derivative featuring a carbamic acid tert-butyl ester moiety. Its stereochemistry (1S,3S,4R) confers rigidity to the bicyclic scaffold, which is critical for interactions with biological targets. The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to unsubstituted carbamates.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZTZRCJEKIRON-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O2C_{10}H_{16}N_{2}O_{2}, with a molecular weight of approximately 196.25 g/mol. The compound features a bicyclic structure that is significant in various biological interactions.

Research indicates that compounds similar to this compound may interact with G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Specifically, the compound may act as an orexin receptor antagonist, impacting neuropeptide signaling pathways associated with sleep regulation and appetite control .

Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of the bicyclic structure exhibit significant effects on the central nervous system (CNS). For instance:

  • Epibatidine Analogs : A related compound, epibatidine, has shown potent analgesic effects comparable to morphine but with a different mechanism of action . This suggests that this compound may also possess analgesic properties.

Case Study 1: Orexin Receptor Antagonism

A study investigated the effects of orexin receptor antagonists on sleep patterns in animal models. The results indicated that these compounds could significantly increase sleep duration and reduce wakefulness . This finding supports the hypothesis that this compound may have therapeutic potential in treating sleep disorders.

Case Study 2: Pain Management

Another study focused on the analgesic effects of bicyclic compounds similar to this compound. The findings revealed that these compounds could activate specific pain pathways while minimizing side effects commonly associated with traditional opioids . This positions the compound as a promising candidate for developing new pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Orexin Receptor AntagonismIncreased sleep duration in models
Analgesic EffectsComparable to morphine
CNS InteractionModulation of neuropeptide signaling

Table 2: Structural Properties

PropertyValue
Molecular FormulaC10H16N2O2C_{10}H_{16}N_{2}O_{2}
Molecular Weight196.25 g/mol
LogP0.287

Scientific Research Applications

Anticoagulant Development

One of the primary applications of (1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is in the synthesis of anticoagulants, particularly Edoxaban, a direct inhibitor of factor Xa. The compound serves as a precursor in synthetic pathways to create derivatives that can effectively inhibit coagulation processes in the body .

Case Study: Edoxaban Synthesis

  • Objective : To synthesize Edoxaban using this compound.
  • Method : The synthesis involves a series of reactions starting from the tert-butyl ester to form the active pharmaceutical ingredient.
  • Results : The method demonstrated high yields and purity levels compared to previous synthesis methods.

Anti-inflammatory Activity

Research has indicated that compounds derived from carbamic acids exhibit anti-inflammatory properties. Studies involving related structures have shown promising results in reducing inflammation in animal models .

Case Study: Anti-inflammatory Testing

  • Objective : Evaluate the anti-inflammatory effects of derivatives similar to this compound.
  • Method : Compounds were tested using carrageenan-induced rat paw edema models.
  • Results : Significant inhibition of inflammation was observed within 9 to 12 hours post-administration.

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as an intermediate for various chemical transformations.

Synthesis of Novel Compounds

The unique bicyclic structure allows for modifications that can lead to new chemical entities with diverse biological activities.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Coupling Reaction(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)amineCarbamate Derivatives85
FunctionalizationTert-butyl esterSubstituted Aza-bicycles90

Biological Studies

The biological implications of this compound extend beyond pharmacology into areas such as neurobiology and cancer research.

Neuroprotective Studies

Preliminary studies suggest that derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems.

Case Study: Neuroprotection

  • Objective : Investigate the neuroprotective effects of this compound.
  • Method : In vitro assays on neuronal cell lines exposed to neurotoxic agents.
  • Results : The compound showed promise in reducing neuronal cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Bicyclo[2.2.1]heptane Derivatives

(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester ()
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • Key Differences: Replaces the carbamic acid group with a hydroxymethyl and carboxylic acid tert-butyl ester.
  • Applications : Used in peptide mimetics and as intermediates in drug synthesis .
(1S,2R,3S,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ()
  • Structure : Contains a carboxylic acid group and a double bond (hept-5-ene), introducing conformational flexibility.
  • Implications : The unsaturated bond may reduce steric hindrance, enabling distinct binding modes compared to saturated bicyclo systems .

Bicyclo[2.2.2]octane and Piperidine Analogues

(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid ()
  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.32 g/mol
  • The carboxylic acid group enhances hydrophilicity .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences : A piperidine ring replaces the bicyclo system, with a phenyl group adding lipophilicity. Such modifications are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Carbamic Acid tert-Butyl Esters with Varied Substituents

(1S,2S)-(1-Benzyl-3-chloro-2-hydroxypropyl)carbamic acid tert-butyl ester ()
  • Structure : Features a benzyl group and chloro-hydroxypropyl chain.
  • Implications : The benzyl group enhances lipophilicity, while the chlorine atom may influence electronic properties and metabolic stability .
(1R,3S,4S)-(4-Benzyloxycarbonylamino-3-propenylcyclohexyl)carbamic acid tert-butyl ester ()
  • Molecular Formula : C₂₂H₃₂N₂O₄
  • Molecular Weight : 388.5 g/mol
  • Key Differences : A cyclohexyl ring with propenyl and benzyloxycarbonyl groups increases structural complexity, likely designed for selective enzyme inhibition or prodrug applications .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Scaffold Type
Target Compound: (1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid t-Bu ester Not Provided Not Provided Carbamic acid tert-butyl ester Bicyclo[2.2.1]heptane
(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid t-Bu ester C₁₂H₂₁NO₃ 227.3 Hydroxymethyl, carboxylic acid Bicyclo[2.2.1]heptane
(1S,3S,4R)-2-(t-BuOcarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₁₄H₂₁NO₄ 267.32 Methylene, carboxylic acid Bicyclo[2.2.2]octane
(3S,4R)-1-(t-BuOcarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl, carboxylic acid Piperidine
(1R,3S,4S)-(4-Benzyloxycarbonylamino-3-propenylcyclohexyl)carbamic acid t-Bu ester C₂₂H₃₂N₂O₄ 388.5 Benzyloxycarbonyl, propenyl Cyclohexane

Research Findings and Implications

  • Pharmacological Activity : Carbamic esters with bicyclo scaffolds (e.g., ) are pivotal in designing enzyme inhibitors due to their rigid, target-complementary structures. The tert-butyl group enhances stability, as seen in analogues with prolonged in vivo half-lives .
  • Synthetic Utility : Compounds like those in and serve as intermediates in stereoselective syntheses, leveraging tert-butyl protection for stepwise functionalization .
  • Structure-Activity Relationships (SAR) : Substituents such as hydroxymethyl () or benzyl () modulate solubility and binding affinity, highlighting the balance between hydrophilicity and lipophilicity in drug design .

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